molecular formula C25H31N3O4 B11703018 N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

Katalognummer: B11703018
Molekulargewicht: 437.5 g/mol
InChI-Schlüssel: YOIXYJNGLIHREY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitrobenzoyl group and a pentylcyclohexyl group attached to a benzohydrazide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide typically involves the following steps:

    Formation of 4-nitrobenzoyl chloride: This is achieved by reacting 4-nitrobenzoic acid with thionyl chloride under reflux conditions.

    Preparation of 4-(4-pentylcyclohexyl)benzohydrazide: This intermediate is synthesized by reacting 4-(4-pentylcyclohexyl)benzoic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the reaction of 4-nitrobenzoyl chloride with 4-(4-pentylcyclohexyl)benzohydrazide in the presence of a base such as pyridine to yield N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as alkyl halides, under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-N’-(4-pentylcyclohexyl)benzohydrazide.

    Substitution: Substituted hydrazides depending on the nucleophile used.

    Hydrolysis: 4-(4-pentylcyclohexyl)benzoic acid and hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-(4-nitrobenzoyl)benzohydrazide: Lacks the pentylcyclohexyl group, making it less hydrophobic.

    N’-(4-aminobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide: Contains an amino group instead of a nitro group, which can alter its reactivity and biological activity.

    4-(4-pentylcyclohexyl)benzoic acid: Lacks the hydrazide and nitrobenzoyl groups, making it a simpler molecule.

Uniqueness

N’-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide is unique due to the combination of its nitrobenzoyl and pentylcyclohexyl groups, which confer specific chemical and physical properties. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C25H31N3O4

Molekulargewicht

437.5 g/mol

IUPAC-Name

N'-(4-nitrobenzoyl)-4-(4-pentylcyclohexyl)benzohydrazide

InChI

InChI=1S/C25H31N3O4/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(29)26-27-25(30)22-14-16-23(17-15-22)28(31)32/h10-19H,2-9H2,1H3,(H,26,29)(H,27,30)

InChI-Schlüssel

YOIXYJNGLIHREY-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.